Potassium chlorotrioxochromate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

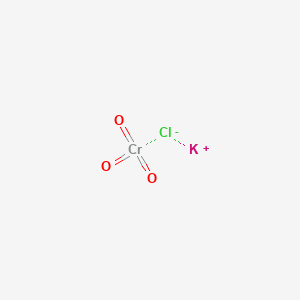

Potassium chlorotrioxochromate is an inorganic compound with the chemical formula KCrO₃Cl. It is also known as potassium chlorochromate. This compound is a water-soluble orange-red crystal or crystalline powder. It is primarily used as an oxidizing agent in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Potassium chlorotrioxochromate is typically synthesized by reacting potassium dichromate with hydrochloric acid. The reaction proceeds as follows:

2K2Cr2O7+6HCl→2KCrO3Cl+3Cl2+3H2O

In this reaction, potassium dichromate reacts with hydrochloric acid to produce this compound, chlorine gas, and water. The reaction is usually carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reactants and products due to the toxic nature of the compound and the release of chlorine gas.

Análisis De Reacciones Químicas

Types of Reactions

Potassium chlorotrioxochromate primarily undergoes oxidation reactions. It is a strong oxidizing agent and is used to oxidize various organic and inorganic compounds.

Common Reagents and Conditions

Oxidation of Alcohols: this compound is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. The reaction is typically carried out in an acidic medium.

Oxidation of Aldehydes: It can further oxidize aldehydes to carboxylic acids under controlled conditions.

Major Products Formed

From Alcohols: Aldehydes and ketones

From Aldehydes: Carboxylic acids

Aplicaciones Científicas De Investigación

Potassium chlorotrioxochromate has several applications in scientific research:

Chemistry: It is widely used as an oxidizing agent in organic synthesis. It helps in the preparation of various carbonyl compounds from alcohols and aldehydes.

Biology: It is used in biochemical studies to understand oxidation processes and the role of oxidizing agents in biological systems.

Medicine: Research involving this compound focuses on its potential use in drug synthesis and the development of new therapeutic agents.

Industry: It is used in the manufacturing of fine chemicals and in processes requiring strong oxidizing agents.

Mecanismo De Acción

The mechanism by which potassium chlorotrioxochromate exerts its effects involves the transfer of oxygen atoms to the substrate being oxidized. The chromium in the compound undergoes a change in oxidation state, facilitating the oxidation of the substrate. The molecular targets include various functional groups in organic molecules, such as hydroxyl groups in alcohols and aldehyde groups.

Comparación Con Compuestos Similares

Similar Compounds

- Potassium dichromate (K₂Cr₂O₇)

- Potassium permanganate (KMnO₄)

- Chromium trioxide (CrO₃)

Uniqueness

Potassium chlorotrioxochromate is unique due to its specific oxidation properties and the nature of the products formed. Unlike potassium dichromate and potassium permanganate, which are also strong oxidizing agents, this compound is particularly effective in oxidizing alcohols to aldehydes and ketones without over-oxidizing them to carboxylic acids. This selective oxidation makes it a valuable reagent in organic synthesis.

Actividad Biológica

Potassium chlorotrioxochromate, also known as potassium chlorochromate (KCrO₃Cl), is a chromium-based compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, examining its mechanisms of action, effects on biological systems, and relevant case studies.

This compound is characterized by its chromate ion, which contains chromium in a +6 oxidation state. This compound is a strong oxidizing agent, commonly used in organic synthesis for oxidation reactions. Its chemical formula is KCrO₃Cl, and it typically appears as an orange-yellow crystalline solid.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its oxidizing properties. It has been shown to interact with various biomolecules, leading to oxidative stress and cellular damage. The primary mechanisms include:

- Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.

- Enzyme Inhibition : this compound has been reported to inhibit certain enzymes by modifying their active sites through oxidation.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects on various cell lines. The cytotoxicity is often dose-dependent and varies across different cell types. For instance:

- Human Lung Fibroblast Cells : Studies have shown that exposure to this compound leads to significant cell death due to oxidative damage.

- Cancer Cell Lines : this compound has been investigated for its potential anti-cancer properties, with some studies indicating that it can induce apoptosis in cancer cells.

Antimicrobial Activity

Some studies have reported that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth due to its oxidative action.

Case Studies

-

Cytotoxicity in Human Cells

- A study conducted on human lung fibroblast cells revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The mechanism was linked to increased ROS production and subsequent apoptosis.

-

Antimicrobial Efficacy

- In another investigation, this compound was tested against Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial counts at concentrations of 100 µg/mL, suggesting its potential as an antimicrobial agent.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

| Study Focus | Cell Type/Organism | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Cytotoxicity | Human Lung Fibroblasts | 50 | 50% reduction in cell viability |

| Antimicrobial Activity | E. coli | 100 | Significant reduction in bacterial growth |

| Apoptosis Induction | Cancer Cell Lines | 75 | Increased apoptosis markers |

Propiedades

Número CAS |

16037-50-6 |

|---|---|

Fórmula molecular |

ClCrKO3 |

Peso molecular |

174.54 g/mol |

Nombre IUPAC |

potassium;trioxochromium;chloride |

InChI |

InChI=1S/ClH.Cr.K.3O/h1H;;;;;/q;;+1;;;/p-1 |

Clave InChI |

PEBPTQFCMJWPGZ-UHFFFAOYSA-M |

SMILES |

O=[Cr](=O)=O.[Cl-].[K+] |

SMILES isomérico |

O=[Cr](=O)=O.[Cl-].[K+] |

SMILES canónico |

O=[Cr](=O)=O.[Cl-].[K+] |

Key on ui other cas no. |

16037-50-6 |

Pictogramas |

Oxidizer; Irritant; Health Hazard; Environmental Hazard |

Sinónimos |

chlorotrioxochromic acid potassium chlorochromate potassium chlorotrioxochromate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.